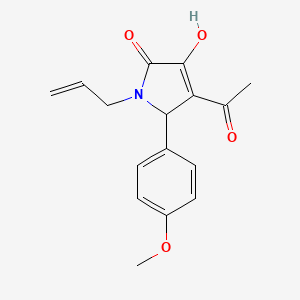
5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as DBM, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. This molecule belongs to the family of thiazolidinones, which are known for their diverse biological activities. DBM has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The exact mechanism of action of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune response. This compound also activates the Nrf2 signaling pathway, which is involved in antioxidant defense mechanisms.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
实验室实验的优点和局限性
5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using this compound in laboratory experiments. This compound is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. Additionally, the optimal dosage and administration of this compound for various therapeutic applications are not yet known.
未来方向
There are several future directions for research on 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new derivatives of this compound with improved therapeutic properties. Another area of research is the evaluation of the safety and efficacy of this compound in preclinical and clinical studies. Additionally, the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases is an area of active investigation. Finally, the development of new methods for the synthesis of this compound and its derivatives is an area of ongoing research.
合成方法
5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction starting from 3,5-dibromo-4-hydroxybenzaldehyde and thiosemicarbazide. The reaction involves the formation of a Schiff base intermediate followed by cyclization to form the thiazolidinone ring. The final product can be obtained through recrystallization and purification.
科学研究应用
5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
属性
IUPAC Name |
(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO2S2/c1-14-10(16)8(18-11(14)17)4-5-2-6(12)9(15)7(13)3-5/h2-4,15H,1H3/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPZIQCVCHLLCR-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)](/img/structure/B4949447.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4949455.png)
![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)
![N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
![3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4949479.png)

![7-bromo-2-(4-bromobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4949492.png)
![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1H-benzimidazole](/img/structure/B4949494.png)
![2-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1,3,4-oxadiazole](/img/structure/B4949497.png)
![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4949499.png)
![4-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4949503.png)
![1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
